3-Methyl-7-((5-methyl-1,2,4-oxadiazole-3-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH 13584 involves the reaction of 1H-purine-2,6-dione with 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of CH 13584 involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
CH 13584 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CH 13584 may yield different oxides, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
CH 13584 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactions.
Biology: Investigated for its effects on biological systems, particularly its antitussive properties.
Medicine: Explored for its potential therapeutic applications in treating pulmonary disorders.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of CH 13584 involves its interaction with specific molecular targets and pathways. It acts as a β1-adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters on these receptors. This action helps in reducing symptoms associated with pulmonary disorders, such as cough .
Comparison with Similar Compounds
CH 13584 is structurally related to theophylline, another xanthine derivative. CH 13584 has unique properties that differentiate it from theophylline:
Lower interaction with adenosine A1 receptor: Unlike theophylline, CH 13584 does not interact significantly with the adenosine A1 receptor.
Weaker inhibition of cyclic nucleotide phosphodiesterase: CH 13584 is a less potent inhibitor of this enzyme compared to theophylline.
Less active bronchodilator: CH 13584 is less active as a bronchodilator both in vitro and in vivo.
List of Similar Compounds
- Theophylline
- Aminophylline
- Dyphylline
Properties
CAS No. |
115779-20-9 |
---|---|
Molecular Formula |
C10H10N6O3 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
3-methyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C10H10N6O3/c1-5-12-6(14-19-5)3-16-4-11-8-7(16)9(17)13-10(18)15(8)2/h4H,3H2,1-2H3,(H,13,17,18) |
InChI Key |
RYQVRAILJXPCMZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C |
Canonical SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)NC(=O)N3C |
115779-20-9 | |
Synonyms |
1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)- 3,7-dihydro-3-methyl-7-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-purine-2,6-dione CH 13584 CH-13584 KHL-8425 |
Origin of Product |
United States |
Synthesis routes and methods I
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